

natural sources of 5-Methyl-2(5H)-furanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methyl-2(5H)-furanone

Cat. No.: B7821939

[Get Quote](#)

An In-depth Technical Guide to the Natural Sources of **5-Methyl-2(5H)-furanone**

Executive Summary

5-Methyl-2(5H)-furanone, also known as β -angelica lactone, is a member of the butenolide class of unsaturated γ -lactones. While the broader family of 2(5H)-furanones has garnered significant attention for its potent biological activities, particularly in the realm of antimicrobial and anti-virulence research, the specific natural sourcing and biosynthesis of the 5-methyl derivative remain areas of limited exploration. This technical guide provides a comprehensive overview of the current state of knowledge regarding the natural occurrence of **5-Methyl-2(5H)-furanone**, methodologies for its extraction and analysis, and its potential applications in drug development, with a focus on its role within the wider context of bioactive furanones.

Introduction to 5-Methyl-2(5H)-furanone

5-Methyl-2(5H)-furanone (CAS 591-11-7) is an organic compound with the molecular formula $C_5H_6O_2$. It belongs to a class of compounds known as butenolides, which are five-membered lactones featuring a double bond within the ring. Structurally, it exists as a tautomer of α -angelica lactone (5-methyl-2(3H)-furanone), and this isomeric relationship is critical when evaluating reports of its natural occurrence. The β -isomer, the focus of this guide, possesses the endocyclic double bond, a feature crucial to its chemical reactivity and biological activity.

The 2(5H)-furanone scaffold is a prominent pharmacophore found in numerous natural products isolated from plants and marine organisms, exhibiting a wide spectrum of bioactivities including anticancer, antimicrobial, antifungal, and antiviral properties. This has positioned the

furanone core as a valuable target for synthetic chemistry and a promising lead structure in drug discovery programs.

Natural Occurrence of 5-Methyl-2(5H)-furanone

Despite the broad interest in furanones, documented natural sources of **5-Methyl-2(5H)-furanone** are exceptionally scarce in peer-reviewed literature. The most definitive identification comes from the analysis of tropical fruit pulp.

Confirmed Natural Sources:

A 2022 study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) identified **5-Methyl-2(5H)-furanone** in the methanol extract of *Tamarindus indica* (tamarind) fruit pulp. In this analysis, the compound represented a relative peak area of 0.75% of the total identified volatile constituents, confirming its status as a natural product. The fruit of *Tamarindus indica* is consumed globally and is used extensively in traditional medicine for its antidiabetic, antimicrobial, antioxidant, and anti-inflammatory properties.

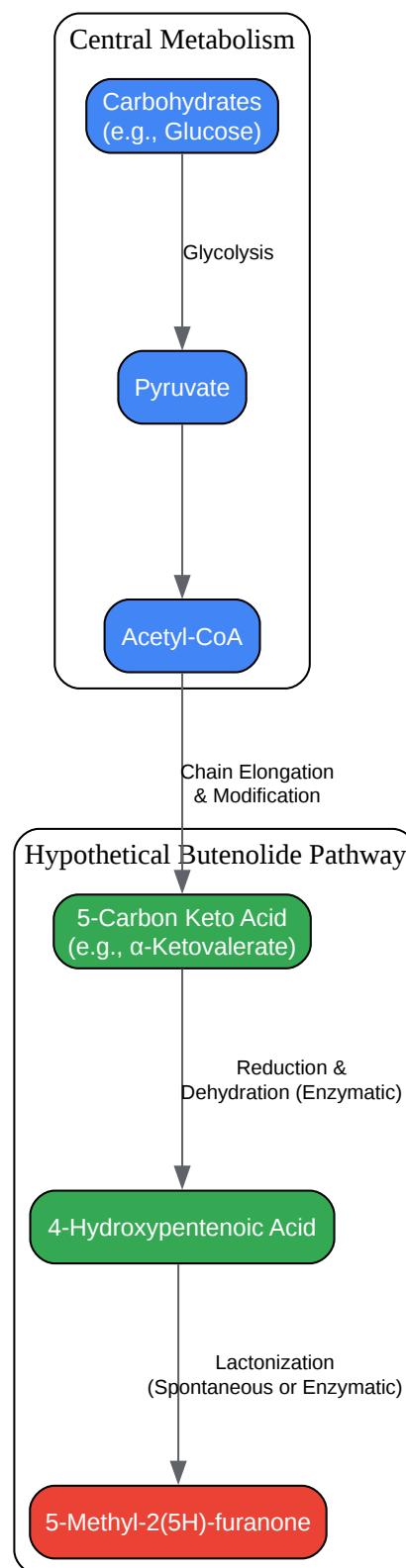
Ambiguous and Isomeric Reports:

Several databases report the presence of "angelica lactone" in other plant species. However, these reports often refer to the isomeric α -angelica lactone (5-methyl-2(3H)-furanone) or do not distinguish between the two tautomers.

- α -Angelica Lactone (CAS 591-12-8): This isomer has been reported in *Picea abies* (Norway spruce), *Arctostaphylos uva-ursi* (bearberry), and *Tamarindus indica*. Other sources have also reported its presence in grapes, white bread, soybeans, and licorice. Given the tautomeric nature of the α and β forms, it is plausible that they coexist or interconvert depending on the chemical environment and extraction conditions. However, without specific analytical confirmation, these sources cannot be definitively cited for the β -isomer.
- Analytical Ambiguity: A comparative study on the leaf volatiles of *Arctostaphylos uva-ursi* did not identify **5-Methyl-2(5H)-furanone**, despite identifying 243 other constituents. Similarly, detailed analyses of *Picea abies* essential oils focus predominantly on terpenoid resin components and typically do not report the presence of furanones. This highlights a discrepancy between database aggregations and primary analytical literature.

Data Summary: Natural Occurrence of **5-Methyl-2(5H)-furanone** and its Isomer

Compound	Common Name	CAS Number	Reported Natural Source	Confirmation Status & Notes	Reference(s)
5-Methyl-2(5H)-furanone	β -Angelica Lactone	591-11-7	Tamarindus indica(Tamarind) Fruit Pulp	Confirmed by GC-MS analysis (0.75% relative peak area). ****	
5-Methyl-2(3H)-furanone	α -Angelica Lactone	591-12-8	Picea abies (Norway spruce)	Database entry; not confirmed for β -isomer in primary literature.	
5-Methyl-2(3H)-furanone	α -Angelica Lactone	591-12-8	Arctostaphylos uva-ursi (Bearberry)	Database entry; not confirmed for β -isomer in primary literature.	
5-Methyl-2(3H)-furanone	α -Angelica Lactone	591-12-8	Grape, White Bread, Soybean, Licorice	Reported occurrence of the α -isomer.	


Biosynthesis Pathway

The precise enzymatic pathway for the biosynthesis of **5-Methyl-2(5H)-furanone** in plants has not been elucidated. However, insights can be drawn from the known biosynthesis of other furanones and related lactones. For instance, the formation of 4-hydroxy-5-methyl-3[2H]-

furanone in the yeast *Zygosaccharomyces rouxii* proceeds from various carbohydrate phosphates via D-ribulose-5-phosphate as a key intermediate.

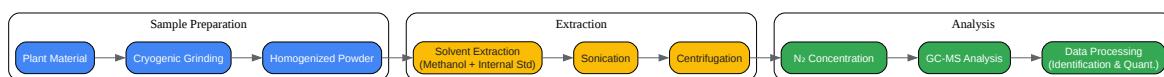
For alkylated butenolides like angelica lactone, a plausible, though speculative, pathway involves the modification and cyclization of fatty acid precursors or intermediates of amino acid catabolism. Levulinic acid, a known chemical precursor for the synthesis of angelica lactones, is itself derivable from carbohydrate degradation, suggesting a potential link to central metabolism.

Below is a hypothetical biosynthetic pathway illustrating a potential route from a common metabolic intermediate.

[Click to download full resolution via product page](#)

Caption: Hypothetical biosynthesis of **5-Methyl-2(5H)-furanone**.

Extraction and Analytical Methodology


A robust and validated protocol for the extraction and quantification of **5-Methyl-2(5H)-furanone** from a complex plant matrix is essential for researchers. The following methodology is a comprehensive protocol adapted from established methods for analyzing volatile and semi-volatile compounds in plant materials and food matrices. This Gas Chromatography-Mass Spectrometry (GC-MS) based approach ensures high sensitivity and specificity.

Protocol: Extraction and GC-MS Analysis of **5-Methyl-2(5H)-furanone** from Plant Material

1. Sample Preparation and Homogenization: 1.1. Obtain fresh plant material (e.g., 10 g of *Tamarindus indica* fruit pulp). 1.2. Freeze the sample immediately in liquid nitrogen to quench metabolic activity. 1.3. Lyophilize (freeze-dry) the sample to remove water, then grind to a fine, homogenous powder using a cryogenic mill. Store the powder at -80°C in an airtight, desiccated container.
2. Solvent Extraction: 2.1. Weigh 2.0 g of the homogenized powder into a 50 mL polypropylene centrifuge tube. 2.2. Add 10 mL of analytical grade methanol. For quantitative analysis, add an appropriate internal standard (e.g., 3,4-dimethylphenol) at a known concentration. 2.3. Vortex vigorously for 1 minute to ensure thorough mixing. 2.4. Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature. 2.5. Centrifuge the suspension at 4,000 x g for 15 minutes at 4°C.
3. Extract Cleanup (Optional, for complex matrices): 3.1. Carefully decant the methanolic supernatant into a clean tube. 3.2. For matrices high in lipids or pigments, a Solid Phase Extraction (SPE) step may be required. A C18 or silica cartridge can be used, eluting with a solvent of appropriate polarity. Causality Note: This step is crucial for removing non-volatile interferences that can contaminate the GC inlet and column, ensuring method robustness and longevity.
4. Concentration and Final Preparation: 4.1. Transfer the supernatant to a new vial and concentrate the extract to approximately 1 mL under a gentle stream of nitrogen gas at room temperature. Causality Note: Avoid excessive heat, as **5-Methyl-2(5H)-furanone** is semi-volatile and can be lost during evaporation. 4.2. Transfer the final concentrated extract to a 2 mL autosampler vial with a glass insert for GC-MS analysis.

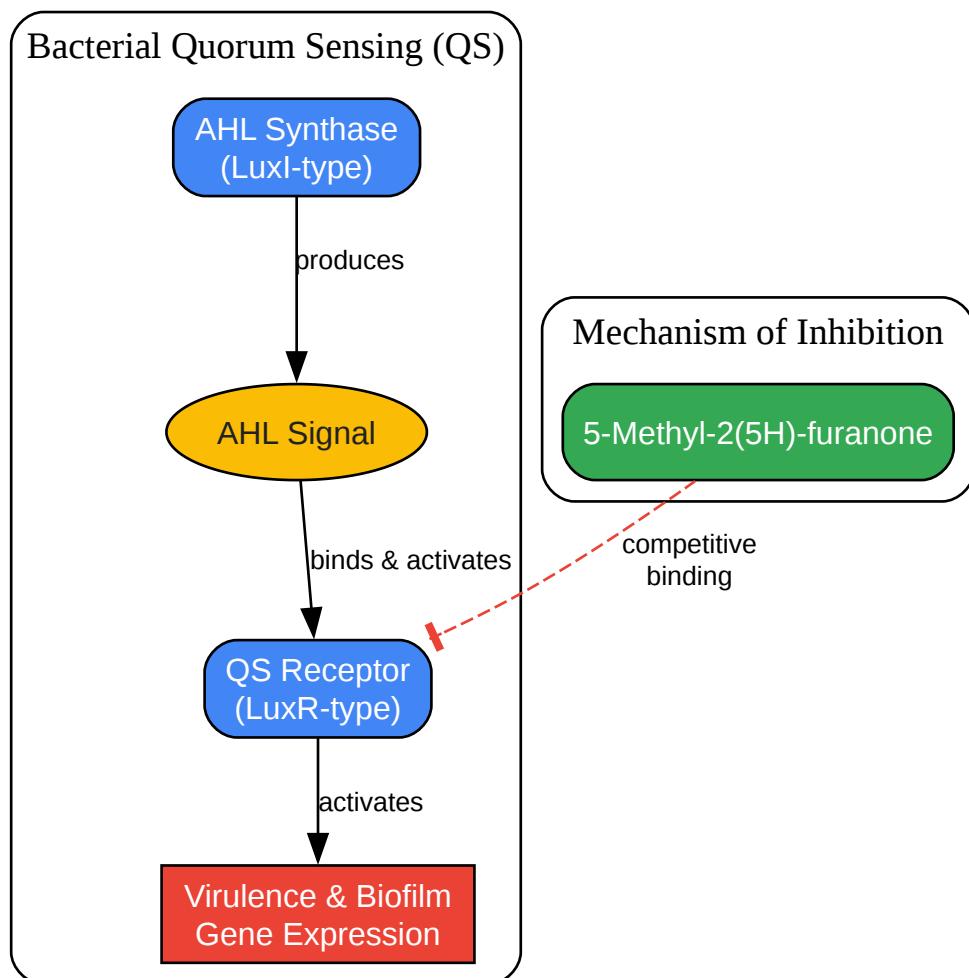
5. GC-MS Instrumentation and Conditions: 5.1. Gas Chromatograph: Agilent 7890B or equivalent. 5.2. Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 μ m film thickness). Causality Note: A non-polar DB-5ms column provides excellent separation for a wide range of semi-volatile compounds. 5.3. Injection: 1 μ L, splitless mode at 250°C. 5.4. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. 5.5. Oven Temperature Program:

- Initial temperature: 50°C, hold for 2 minutes.
- Ramp 1: Increase at 5°C/min to 150°C.
- Ramp 2: Increase at 10°C/min to 280°C, hold for 5 minutes. 5.6. Mass Spectrometer: Agilent 5977A MSD or equivalent. 5.7. Ionization Mode: Electron Ionization (EI) at 70 eV. 5.8. Scan Range: m/z 40-450. 5.9. Identification: Compare the retention time and mass spectrum of the analyte with that of an authentic standard of **5-Methyl-2(5H)-furanone**. The characteristic mass fragments (m/z) should be used for confirmation.

[Click to download full resolution via product page](#)

Caption: Workflow for the extraction and analysis of **5-Methyl-2(5H)-furanone**.

Biological Activity and Drug Development Potential


While specific biological studies on **5-Methyl-2(5H)-furanone** are limited, its identification in *Tamarindus indica* suggests potential antibacterial and antifungal properties, consistent with the known activities of the fruit's extracts. The true potential for drug development, however, lies in the well-documented activity of the broader 2(5H)-furanone class as anti-virulence agents, specifically as inhibitors of bacterial quorum sensing.

Quorum Sensing (QS) Inhibition: A Modern Anti-Virulence Strategy

Quorum sensing is a cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression. Many pathogenic bacteria use QS to control the production of virulence factors (e.g., toxins, proteases) and to initiate biofilm formation. Disrupting this communication pathway offers a compelling therapeutic strategy that reduces pathogenicity without exerting direct bactericidal pressure, thereby lowering the risk of developing resistance.

The 2(5H)-furanone scaffold is structurally similar to N-acyl homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria. Halogenated furanones produced by the red algae *Delisea pulchra* are potent inhibitors of QS. Non-halogenated furanones, including the parent 2(5H)-furanone, have also been shown to inhibit QS and disrupt biofilm formation in various bacteria, including *Pseudomonas aeruginosa* and *Aeromonas hydrophila*.

The proposed mechanism involves the furanone competing with the native AHL signal for binding to the LuxR-type transcriptional regulator protein. This binding prevents the activation of QS-controlled genes, effectively disarming the bacteria.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [natural sources of 5-Methyl-2(5H)-furanone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7821939#natural-sources-of-5-methyl-2-5h-furanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com